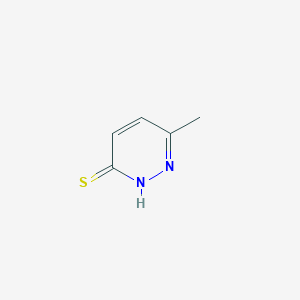

6-Methylpyridazine-3-thiol

説明

Significance of the Pyridazine (B1198779) Core in Heterocyclic Chemistry

The pyridazine nucleus, a six-membered heterocycle with two adjacent nitrogen atoms, is a significant scaffold in medicinal and organic chemistry. mdpi.comscholarsresearchlibrary.comresearchgate.net Pyridazine and its derivatives are known to exhibit a wide range of biological activities, which has led to their incorporation into the structures of various commercial drugs and agrochemical products. researchgate.netnih.gov The presence of the two nitrogen atoms influences the electronic distribution within the ring, affecting its reactivity and ability to interact with biological targets. scholarsresearchlibrary.com The versatility of the pyridazine core allows for the synthesis of a diverse array of derivatives with varied pharmacological properties. mdpi.comscielo.br

Unique Attributes of the Thiol Functionality in Heterocyclic Systems

The thiol (-SH) group is a highly reactive functional group that confers unique properties to heterocyclic compounds. Its presence is known to enhance the reactivity of the molecule, particularly through its nucleophilicity and redox activity. The thiol group can participate in various chemical reactions, including oxidation to form disulfides or sulfonic acids, and alkylation to form thioethers. smolecule.com This reactivity makes thiol-containing heterocycles valuable intermediates in the synthesis of more complex molecules. Furthermore, the thiol group can engage in hydrogen bonding and act as a ligand for metal ions, which is crucial for its interaction with biological systems. smolecule.com

Overview of Research Trajectories for 6-Methylpyridazine-3-thiol

Research involving this compound has primarily focused on its synthesis, chemical properties, and potential applications as a building block for more complex molecules. The compound exists in a tautomeric equilibrium between the thiol and thione forms, a phenomenon that influences its reactivity and spectroscopic properties. researchgate.netrsc.org Studies have investigated the synthesis of this compound and its derivatives, exploring different synthetic routes and reaction conditions. tandfonline.comresearchgate.netnuph.edu.ua The potential biological activities of compounds derived from this compound have also been a subject of interest, given the known pharmacological properties of both the pyridazine core and thiol-containing compounds. scielo.brsmolecule.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C5H6N2S |

| Molecular Weight | 126.18 g/mol |

| CAS Number | 5788-47-6 |

| Appearance | Not available |

| Solubility | Not available |

This table is based on available data. matrix-fine-chemicals.comaksci.comaksci.com

Tautomerism of this compound

An important characteristic of this compound is its ability to exist in two tautomeric forms: the thiol form and the thione form. This equilibrium is a result of intramolecular proton transfer. researchgate.net Computational studies on related pyridazine-thiol systems suggest that the thione form is generally more stable. science.gov The position of this equilibrium can be influenced by factors such as the solvent and temperature.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methyl-1H-pyridazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c1-4-2-3-5(8)7-6-4/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQINRXVWWPGIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355752 | |

| Record name | 6-methylpyridazine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5788-47-6 | |

| Record name | 6-methylpyridazine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 6 Methylpyridazine 3 Thiol

Cyclization Approaches for Pyridazine (B1198779) Ring Formation

The formation of the pyridazine ring is a critical step in the synthesis of 6-methylpyridazine-3-thiol. This is often achieved through condensation reactions that form the core heterocyclic structure.

Reactions Involving Hydrazines and Carbonyl Compounds

A fundamental and widely employed method for constructing the pyridazine ring involves the condensation of a hydrazine (B178648) with a 1,4-dicarbonyl compound. nih.govsmolecule.com This reaction is a classic example of heterocycle synthesis. For the specific synthesis of a 6-methylpyridazine derivative, a suitable 1,4-diketone precursor bearing a methyl group is reacted with hydrazine. smolecule.com The process typically proceeds under conditions that facilitate the cyclization and subsequent dehydration to form the aromatic pyridazine ring. The versatility of this method allows for the introduction of various substituents on the pyridazine core by using appropriately substituted dicarbonyl compounds.

One-pot procedures have also been developed, combining multiple steps such as singlet oxygen [4+2] cycloaddition, reduction, and hydrazine cyclization under neutral conditions to stereoselectively produce pyridazine nucleosides. nih.gov

Derivatization from Substituted Pyridazines

An alternative strategy involves starting with a pre-formed pyridazine ring and modifying its substituents. For instance, a common precursor is 3-chloro-6-methylpyridazine (B130396). This intermediate can be synthesized from more readily available starting materials. A documented synthesis of a related compound, methyl 6-chloropyridazine-3-carboxylate, starts from ethyl levulinate and proceeds through a six-step process including cyclization, bromination, elimination, oxidation, esterification, and chlorination. sioc-journal.cnresearchgate.net Similarly, 3-chloro-6-methylpyridazine can be prepared through various synthetic routes. sioc-journal.cnresearchgate.netsioc-journal.cn

Another approach involves the oxidation of a methyl group on a pyridazine ring to a carboxylic acid, which can then be further manipulated. For example, 3-chloro-6-methylpyridazine can be oxidized to 6-chloropyridazine-3-carboxylic acid. google.com This carboxylic acid derivative can then undergo further reactions to introduce the desired functionality.

Introduction of the Thiol Group

Once the 6-methylpyridazine core is established, the next crucial step is the introduction of the thiol group at the 3-position. This is typically achieved through nucleophilic substitution or reduction reactions.

Nucleophilic Substitution Strategies

A prevalent method for introducing a thiol group onto a heterocyclic ring is through nucleophilic substitution of a leaving group, such as a halogen. In the context of this compound synthesis, the precursor 3-chloro-6-methylpyridazine is often used. The chlorine atom at the 3-position is susceptible to displacement by a sulfur nucleophile.

One common and effective method involves the reaction of the chloropyridazine with thiourea. rsc.orgkoreascience.krsmolecule.com This reaction typically proceeds by forming an isothiouronium salt intermediate, which is then hydrolyzed, often under basic conditions, to yield the final thiol. This strategy is widely applicable for the synthesis of various heterocyclic thiols. tandfonline.comresearchgate.net Other sulfur nucleophiles, such as sodium hydrosulfide (B80085) or sodium thiosulfate, can also be employed for this transformation. rsc.orgtandfonline.com

| Precursor | Reagent | Product | Reference |

| 3-Chloro-6-methylpyridazine | Thiourea | This compound | rsc.orgkoreascience.kr |

| 3,6-Dichloropyridazine 1-oxide | Sodium sulphide | 3-Chloropyridazine-6-thiol 1-oxide | rsc.org |

| 3-Iodopyridines | Thiobenzoic acid | S-Pyridin-3-yl benzenecarbothioate | nuph.edu.ua |

Reduction of Thioester Derivatives

Another synthetic route to thiols involves the reduction of thioester derivatives. Thioesters can be prepared through various methods, including the dehydrogenative coupling of thiols and aldehydes. acs.org While less common for the direct synthesis of this compound, the reduction of a corresponding thioester on the pyridazine ring could serve as a viable pathway. Catalytic hydrogenation of thioesters to thiols and alcohols has been reported, demonstrating the feasibility of this transformation. acs.org This method offers an alternative to nucleophilic substitution, particularly when the precursor halogenated pyridazine is not readily accessible or when milder reaction conditions are required. The thiol-thioester exchange is a dynamic covalent reaction that can also be utilized in the synthesis and modification of materials. rsc.orgnsf.gov

Related Synthetic Routes for Thiolated Heterocycles

The synthetic strategies employed for this compound are part of a broader collection of methods for synthesizing thiolated heterocycles. The synthesis of various heterocyclic thiols often relies on the nucleophilic substitution of a halide with a sulfur-containing nucleophile. tandfonline.com For instance, the synthesis of pyridine-3-thiols has been achieved from 3-iodopyridines. nuph.edu.ua Similarly, other thiolated heterocycles like those derived from 1,2,4-triazine (B1199460) can be synthesized from a thiol precursor and subsequently modified. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 6 Methylpyridazine 3 Thiol

Reactions at the Thiol Group

The thiol (-SH) group is a primary site of reactivity in 6-methylpyridazine-3-thiol, participating in oxidation, alkylation, and nucleophilic substitution reactions. This functional group can exist in equilibrium with its thione tautomer.

Oxidation to Disulfides and Sulfonic Acids

The thiol group of this compound is susceptible to oxidation, leading to the formation of disulfides or, under more stringent conditions, sulfonic acids. smolecule.comsmolecule.com

Mild oxidizing agents can facilitate the coupling of two thiol molecules to form a disulfide (-S-S-) linkage. nih.govresearchgate.net This transformation is a common reaction for thiols. masterorganicchemistry.com For instance, the oxidation of thiols to disulfides can be achieved using reagents like iodine (I2) or under aerobic conditions. nih.govresearchgate.net

Stronger oxidation, often employing reagents such as hydrogen peroxide or potassium permanganate, can further oxidize the sulfur atom to a sulfonic acid (-SO3H) group. smolecule.comgoogle.com The process can be moderated by the presence of excess water to improve the efficiency of the reaction. google.com

Table 1: Oxidation Reactions of the Thiol Group

| Starting Material | Oxidizing Agent | Product | Reference |

| This compound | Mild Oxidant (e.g., I2) | Bis(6-methylpyridazin-3-yl) disulfide | nih.govmasterorganicchemistry.com |

| This compound | Strong Oxidant (e.g., H2O2) | 6-Methylpyridazine-3-sulfonic acid | smolecule.comgoogle.com |

Alkylation Reactions to Form Thioethers

The thiol group can undergo S-alkylation reactions with alkyl halides to produce thioethers (sulfides). smolecule.commasterorganicchemistry.com This reaction typically proceeds via an SN2 mechanism where the thiolate anion, formed by deprotonation of the thiol, acts as a nucleophile. masterorganicchemistry.com The use of a base facilitates the formation of the more nucleophilic thiolate. jmaterenvironsci.com This method is a common and efficient way to synthesize a variety of thioethers. researchgate.netjmaterenvironsci.com

Table 2: Alkylation of this compound

| Reactant 1 | Reactant 2 | Product Type | General Conditions | Reference |

| This compound | Alkyl Halide (R-X) | 3-(Alkylthio)-6-methylpyridazine | Base (e.g., NaH) | smolecule.commasterorganicchemistry.com |

Nucleophilic Substitution Reactions Involving the Thiolate Anion

The thiolate anion of this compound is a potent nucleophile and can participate in various nucleophilic substitution reactions. smolecule.commasterorganicchemistry.com It can displace leaving groups from a range of electrophilic substrates. Aromatic nucleophilic substitution reactions involving thiolate anions can proceed through different mechanisms, including the SNAr pathway. researchgate.netresearchgate.net

Reactivity of the Pyridazine (B1198779) Ring System

The pyridazine ring in this compound is an electron-deficient heteroaromatic system, which influences its reactivity towards both electrophiles and nucleophiles. uoanbar.edu.iqthieme-connect.de

Electrophilic Substitution Pathways

The pyridazine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two adjacent nitrogen atoms. uoanbar.edu.iqiust.ac.ir Such reactions, if they occur, require harsh conditions and often result in low yields. uoanbar.edu.iq The presence of electron-donating groups can increase the ring's electron density and facilitate electrophilic attack. thieme-connect.de However, the pyridazine ring can undergo substitution with highly reactive electrophiles. dur.ac.uk

Ring Transformations and Rearrangements

The pyridazine nucleus can participate in ring transformation and rearrangement reactions, although specific examples for this compound are not extensively detailed in the provided context. However, related heterocyclic systems are known to undergo rearrangements such as the smolecule.comsmolecule.com sigmatropic rearrangement under certain conditions.

Tautomerism Studies: Thione-Thiol Equilibrium

The phenomenon of tautomerism is a critical aspect of the chemical behavior of this compound, which can exist in two primary tautomeric forms: the thione form (6-methyl-2H-pyridazine-3-thione) and the thiol form (this compound). This equilibrium involves the migration of a proton between the sulfur and a nitrogen atom of the pyridazine ring. The predominant form of the molecule can be influenced by several factors, including its physical state (solid, liquid, or gas), the polarity of the solvent, pH, and temperature.

The thione form is characterized by a carbon-sulfur double bond (C=S) and an N-H bond within the pyridazine ring, while the thiol form contains a carbon-sulfur single bond with a sulfhydryl group (-SH) and a fully aromatic pyridazine ring. Generally, for similar heterocyclic thiones, the thione tautomer is more stable, particularly in polar solvents, due to its larger dipole moment.

Detailed Research Findings

While specific, in-depth research exclusively on the tautomerism of this compound is not extensively documented in publicly available literature, significant insights can be drawn from studies on structurally analogous compounds, such as 6-(2-pyrrolyl)pyridazin-3-thione. Spectroscopic and computational investigations on these related molecules provide a strong basis for understanding the thione-thiol equilibrium in this compound.

Spectroscopic Evidence:

Spectroscopic techniques are invaluable for distinguishing between the thione and thiol tautomers.

UV-Vis Spectroscopy: The electronic absorption spectra of the thione and thiol forms are distinct. The thione tautomer typically exhibits absorption at a longer wavelength (a red shift) compared to the thiol tautomer. For a related compound, 6-(2-pyrrolyl)pyridazin-3-thione, the UV absorption maxima have been reported, which helps in illustrating the expected spectral characteristics.

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups that differentiate the two tautomers. The presence of a C=S stretching vibration and an N-H stretching band would indicate the thione form, whereas an S-H stretching band (typically in the range of 2500-2600 cm⁻¹) is characteristic of the thiol form.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the tautomeric equilibrium. The chemical shift of the proton attached to the nitrogen or sulfur atom is a key indicator. In related pyridazine-thiol systems, the thiol proton (S-H) is expected to appear at a different chemical shift compared to the N-H proton of the thione form. Similarly, the ¹³C chemical shift of the carbon atom bonded to the sulfur (C-S vs. C=S) will differ significantly between the two tautomers. For instance, the thiocarbonyl carbon (C=S) in the thione form of similar compounds resonates at a characteristically downfield position.

Computational Studies:

Quantum chemical calculations on related pyridazine-thiol systems have provided theoretical insights into the relative stabilities of the tautomers. These studies often indicate that the thione form is energetically favored in the gas phase and in polar solvents. The calculated energy barrier for the proton transfer between the tautomers in related systems has been estimated to be around 128 kJ/mol.

Data from Analogous Systems:

To illustrate the expected spectroscopic differences, the following tables present data for a closely related compound, 6-(2-pyrrolyl)pyridazin-3-thione, and its fixed-bond derivatives, which serve as models for the thiol and thione forms.

Table 1: UV Absorption Maxima (λmax) for 6-(2-pyrrolyl)pyridazin-3-thione and its Derivatives in Ethanol

| Compound | Tautomeric Form Represented | λmax (nm) |

|---|---|---|

| 6-(2-pyrrolyl)pyridazin-3-thione | Equilibrium Mixture (predominantly Thione) | 245, 350 |

| 3-Methylthio-6-(2-pyrrolyl)pyridazine | Thiol Form (S-alkylated) | 255, 320 |

| 2-Methyl-6-(2-pyrrolyl)pyridazine-3-thione | Thione Form (N-alkylated) | 240, 355 |

Data is for a structurally similar compound and is intended to be illustrative.

Table 2: Acidity Constants (pKa) for 6-(2-pyrrolyl)pyridazin-3-thione and its Derivatives

| Compound | pKa |

|---|---|

| 6-(2-pyrrolyl)pyridazin-3-thione | -2.85 |

| 3-Methylthio-6-(2-pyrrolyl)pyridazine | 1.95 |

| 2-Methyl-6-(2-pyrrolyl)pyridazine-3-thione | -3.10 |

Data is for a structurally similar compound and is intended to be illustrative.

The data in Table 1 shows that the N-alkylated derivative, which is locked in the thione form, has a long-wavelength absorption maximum at 355 nm. The S-alkylated derivative, representing the thiol form, absorbs at a shorter wavelength of 320 nm. The tautomeric compound itself shows an absorption maximum at 350 nm, closely resembling the thione model compound, which suggests that the thione form is the predominant species in ethanol. researchgate.net

Coordination Chemistry of 6 Methylpyridazine 3 Thiol

Ligand Properties and Binding Modes

As a ligand, 6-methylpyridazine-3-thiolate possesses characteristics that make it suitable for forming stable metal complexes. The presence of both a soft donor atom (sulfur) and hard/borderline donor atoms (nitrogen) allows it to coordinate effectively with a wide array of metal centers, from main group elements to transition metals. mdpi.commdpi-res.com The geometry and electronic structure of the pyridazine (B1198779) ring influence the spatial arrangement of the donor atoms, predisposing the ligand to specific coordination modes.

The most prevalent binding mode for 6-methylpyridazine-3-thiolate and related thiopyridazine ligands is as a bidentate, monoanionic ligand. researchgate.net Coordination typically occurs through the exocyclic sulfur atom and the adjacent ring nitrogen atom (N2), forming a stable five-membered chelate ring. researchgate.netpurdue.edu This chelation enhances the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect. The formation of such a ring is confirmed through structural analyses, such as X-ray crystallography, which reveal the characteristic bond distances and angles of the coordinated ligand. researchgate.net In the complex Tris(6-tert-butyl-4-methylpyridazine-3-thiolato-κN,S)aluminium, the thiopyridazine ligand coordinates to the aluminum center in this bidentate N,S fashion. researchgate.net

The versatile nature of the 6-methylpyridazine-3-thiolate ligand allows for the construction of both mononuclear and polynuclear metal complexes. In mononuclear complexes, one or more thiolate ligands coordinate to a single central metal ion. researchgate.net An example is the octahedral aluminum complex where three bidentate thiopyridazine ligands coordinate to one aluminum atom. researchgate.net

Furthermore, the ligand can act as a bridge between two or more metal centers, leading to the formation of polynuclear structures. This bridging can occur in several ways, including the sulfur atom coordinating to two metals simultaneously. This ability has been demonstrated in related systems, where a variety of organochalcogenolates of palladium and platinum have been shown to form bi-, tri-, and even hexa-nuclear complexes. researchgate.net Similarly, other heterocyclic thiolates, such as pyrimidine-2-thiol, have been used as precursors to generate polynuclear clusters containing metals like Rhenium, Manganese, and Ruthenium. capes.gov.brresearchgate.net Research on scorpionate ligands derived from thiopyridazines has also yielded hexanuclear zinc complexes. ugr.es

Bidentate Coordination via Nitrogen and Sulfur Atoms

Metal Complexes of 6-Methylpyridazine-3-thiol

The ability of this compound to coordinate with a variety of metals has led to the synthesis and characterization of numerous coordination compounds. Its interaction with transition metals is particularly well-studied, driven by the potential applications of these complexes in catalysis and materials science. researchgate.netwiley.com

This compound and its derivatives form stable complexes with a range of transition metals, including but not limited to vanadium, zinc, ruthenium, palladium, and platinum. wiley.comresearchgate.net In these complexes, the ligand typically acts as a monoanionic bidentate or tridentate chelating agent, coordinating through its nitrogen and sulfur atoms. wiley.comresearchgate.net The resulting coordination geometry—such as octahedral or square planar—is determined by the electronic configuration and coordination preferences of the specific metal ion. researchgate.net

While aluminum is a post-transition metal, its coordination chemistry with thiopyridazine ligands provides significant insight into the binding properties of this ligand class. A notable example is the complex Tris(6-tert-butyl-4-methylpyridazine-3-thiolato-κN,S)aluminium, [Al(C₉H₁₃N₂S)₃]. researchgate.net In this mononuclear compound, the central aluminum atom is coordinated by three bidentate thiopyridazine ligands, resulting in an octahedral coordination environment with approximate C₃ symmetry. researchgate.net The coordination involves the sulfur atom and one of the nitrogen atoms from each ligand. researchgate.net

| Parameter | Value |

|---|---|

| Formula | [Al(C₉H₁₃N₂S)₃] |

| Symmetry | Approximate C₃ |

| Coordination Geometry | Octahedral |

| Al—N Bond Distances (Å) | 1.9732 (17) – 1.9794 (17) |

| Al—S Bond Distances (Å) | 2.3961 (8) – 2.4354 (8) |

Palladium(II) and platinum(II) ions, having a d⁸ electron configuration, typically form four-coordinate, square-planar complexes. Their affinity for soft donor ligands makes them ideal for coordination with thiolates. Research on organochalcogenolates of Pd(II) and Pt(II) has revealed a rich and varied coordination chemistry, yielding mono-, bi-, and trinuclear derivatives. researchgate.net While specific studies focusing solely on this compound are limited in the search results, the behavior of related thiolate ligands provides a strong model for its expected reactivity. For instance, palladium(II) and platinum(II) complexes with ligands containing thione groups have been synthesized and structurally characterized, often showing the ligand bonded in a monodentate fashion through the sulfur atom or as part of a larger chelating system. ajol.infomdpi.comrsc.org These complexes are often investigated as precursors for metal chalcogenide materials. researchgate.net

| Metal Ion | Typical Geometry | Ligand Type | Observed Nuclearity | Reference |

|---|---|---|---|---|

| Palladium(II) | Square Planar | Organochalcogenolates, Thiolates | Mono-, Bi-, Tri-, Hexa-nuclear | researchgate.net |

| Platinum(II) | Square Planar | Organochalcogenolates, Thiolates | Mono-, Bi-, Tri-, Hexa-nuclear | researchgate.netajol.info |

| Palladium(II) | Square Planar | ONS Pincer Ligands | Mononuclear | mdpi.com |

| Platinum(II) | Square Planar | O,N,P Tridentate Ligands | Mononuclear | rsc.org |

Aluminum Complexes with Thiopyridazine Ligands

Redox Chemistry in Metal-Ligand Systems: Thiol-Disulfide Interconversions

The thiol group of this compound is a key functional group that imparts redox activity to its metal complexes. This activity primarily revolves around the reversible oxidation of the thiol to a disulfide. This thiol-disulfide interconversion is a critical process that can be influenced by the nature of the metal ion, the solvent, and the presence of other oxidizing or reducing agents. researchgate.netgoogle.com The transformation involves the coupling of two thiol ligands to form a disulfide-bridged species, with concomitant changes in the oxidation state of the metal center or other species in the reaction medium.

The fundamental reaction can be represented as the oxidation of two molecules of the thiol (R-SH) to form a disulfide (R-S-S-R), which involves the removal of two electrons and two protons:

2 R-SH ⇌ R-S-S-R + 2H⁺ + 2e⁻ researchgate.net

In the context of coordination chemistry, this process can be triggered by a redox-active metal ion. For instance, a metal ion in a higher oxidation state, such as Cu(II), can oxidize the coordinated thiolates to a disulfide, while being reduced to a lower oxidation state, for example, Cu(I). researchgate.net This interplay between the metal and ligand redox states is a growing area of interest for the development of stimuli-responsive materials and catalysts. researchgate.net

While extensive studies on this compound itself are not widely documented, the behavior of related pyridazine and pyridine (B92270) thiols provides significant insight. For example, the oxidative coupling of 6-(pyridin-2-yl)pyridine-2(1H)-thione results in the formation of 1,2-bis(2,2′-bipyridin-6-yl)disulfide. researchgate.net This transformation changes the coordination mode of the ligand from a monodentate S-donor to a chelating N,N'-donor, demonstrating how redox chemistry can be used to tune the coordination environment of a metal ion. researchgate.net

Furthermore, a patent has described the use of 6-chloropyridazine-3-thiol, a closely related analogue, in the synthesis of mixed disulfide conjugates. This indicates the facility with which the thiol group on the pyridazine ring can undergo disulfide exchange reactions, a key step in the thiol-disulfide interconversion process. The general reactivity of thiols allows for their oxidation by various reagents to form disulfides. rsc.org

Applications in Supramolecular Assembly and Metal-Organic Frameworks

The bifunctional nature of this compound, possessing both a nitrogen-containing heterocyclic ring and a sulfur-based thiol group, makes it a promising candidate as a building block in supramolecular chemistry and for the construction of Metal-Organic Frameworks (MOFs). mdpi.com The pyridazine ring offers well-defined coordination vectors through its nitrogen atoms, while the thiol group can act as a soft donor for various metal ions or be used as a site for post-synthetic modification. mdpi.comresearchgate.net

In supramolecular assembly, the directional bonding afforded by the pyridazine N-donors can be exploited to construct discrete, high-symmetry architectures such as molecular squares, cages, and grids. The combination of the pyridazine unit with other coordinating groups can lead to the formation of complex, self-assembled structures. For instance, pyridazine-based ligands have been used to create grid-like tetranuclear copper(I) complexes and larger [3x3] silver(I) grids. mdpi.com The methyl group on the pyridazine ring of this compound can also influence the steric and electronic properties of the resulting assemblies.

The thiol group adds another dimension to the supramolecular utility of this ligand. It can coordinate to soft metal ions like Ag(I), Au(I), and Hg(II), or it can be used to form disulfide-linked assemblies through redox control, as discussed in the previous section. This allows for the design of dynamic supramolecular systems that can respond to external stimuli.

In the realm of Metal-Organic Frameworks (MOFs), thiol and thioether-based ligands are of increasing interest for a variety of applications, including catalysis, sensing, and the capture of heavy metals. mdpi.com MOFs constructed from thiol-containing linkers can exhibit enhanced affinity for soft metal ions due to the soft nature of the sulfur donor. While this compound itself has not been extensively reported as a primary linker in MOF synthesis, the principles of MOF design suggest its potential. It could be used as a monodentate or bidentate linker, or as a functionalized component in a larger, pre-designed organic strut.

Computational and Theoretical Studies on 6 Methylpyridazine 3 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to elucidate the electronic structure and conformational possibilities, which dictate the molecule's reactivity and physical characteristics.

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)

The electronic properties of pyridazine (B1198779) derivatives are significantly influenced by their molecular structure. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's ability to donate or accept electrons. The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is an indicator of the molecule's chemical reactivity and kinetic stability. gsconlinepress.com

In a study of related pyridazine derivatives, DFT calculations at the B3LYP/6-31G* level were used to determine these quantum chemical properties. gsconlinepress.com For instance, the analysis of 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT), a compound with a similar pyridazine-thione core, revealed specific HOMO and LUMO energy values that suggest its potential as an effective corrosion inhibitor. gsconlinepress.com The HOMO is often located on the electron-donating parts of the molecule, while the LUMO is situated on the electron-accepting regions. mdpi.com This separation of electron density facilitates intramolecular charge transfer (ICT), a key process in many chemical and biological functions. scholarsresearchlibrary.com

The distribution of atomic charges, often calculated using methods like Mulliken population analysis, further clarifies the reactive sites within the molecule. scholarsresearchlibrary.com The molecular electrostatic potential (MEP) surface is another tool that visually represents the charge distribution, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) regions. tandfonline.comresearchgate.net

Table 1: Calculated Quantum Chemical Properties for a Related Pyridazine Derivative (PEPT)

| Property | Value |

|---|---|

| EHOMO (Energy of HOMO) | [Value not explicitly stated, but higher than its -one counterpart] gsconlinepress.com |

| ELUMO (Energy of LUMO) | [Value not explicitly stated, but lower than its -one counterpart] gsconlinepress.com |

| Energy Gap (ΔE) | [Value not explicitly stated, but smaller than its -one counterpart] gsconlinepress.com |

| Dipole Moment (μ) | [Value not explicitly stated, but higher than its -one counterpart] gsconlinepress.com |

Data derived from a comparative study on 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT). gsconlinepress.com

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them. For heterocyclic systems like 6-methylpyridazine-3-thiol, the orientation of the methyl and thiol groups relative to the pyridazine ring is of interest.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a larger molecule, typically a protein. These methods are invaluable in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Ligand-Protein Interaction Profiling

Molecular docking studies predict the preferred orientation of a ligand when bound to a protein's active site. This allows for the detailed profiling of interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com

In a study involving pyrimido[4,5-c]pyridazine (B13102040) derivatives, which share a core structure with the compound of interest, molecular docking was performed against the protein kinase AKT1 (PDB ID: 3O96). journalijar.com The results showed that these compounds could fit into the binding pocket of the protein. For example, one derivative, compound 3a (a pyrimido[4,5-c]pyridazine), demonstrated significant interactions. journalijar.com Similarly, docking studies on other thiol-containing heterocyclic compounds have identified key amino acid residues involved in binding, such as TYR, HIS, SER, and TRP, which can form hydrogen bonds, π-sulfur interactions, or π-π stacking interactions with the ligand. scielo.br The thiol group itself is often a key player, capable of forming hydrogen bonds or even covalent interactions. mdpi.com

Table 2: Example of Ligand-Protein Interactions for a Pyrimido[4,5-c]pyridazine Derivative

| Interaction Type | Interacting Residues |

|---|---|

| Hydrogen Bonding | SER125, ASN87 scielo.br |

| π-π Stacking | TYR337, TRP86 scielo.br |

| π-Sulfur Interaction | TYR133, TRP86 scielo.br |

| Halogen Bonding | HIS447 scielo.br |

| Van der Waals | GLY121, HIS447, TYR72 scielo.br |

Interactions are generalized from studies on similar heterocyclic thiol derivatives. scielo.br

Binding Affinity Predictions

Beyond identifying interaction poses, computational methods can also predict the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and potent ligand-protein complex.

For the pyrimido[4,5-c]pyridazine derivatives docked against AKT1, the binding energies were found to be quite favorable. journalijar.com Compound 3a exhibited a binding energy of -9.65 kcal/mol, suggesting strong inhibitory potential. journalijar.com Other compounds in the same study also showed promising binding energies, typically lower than -7.9 kcal/mol. journalijar.com Such predictions are crucial for ranking potential drug candidates before their synthesis and in vitro testing. nih.gov

Prediction of ADME Properties (for biologically active derivatives)

For a compound to be a successful drug, it must not only interact with its target effectively but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico tools like SwissADME are widely used to predict these properties based on the molecule's structure. researchgate.net

Predictions for derivatives of 1,2,4-triazole, another class of heterocyclic thiols, have been performed to evaluate their drug-likeness. researchgate.net These predictions are typically based on Lipinski's rule of five, which considers properties like molecular weight (MW), lipophilicity (LogP), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA). nih.gov

Table 3: Predicted ADME Properties for a Hypothetical this compound Derivative

| Property | Predicted Value/Range | Lipinski's Rule Compliance |

|---|---|---|

| Molecular Weight (MW) | < 500 Da | Yes |

| LogP (Lipophilicity) | < 5 | Yes |

| Hydrogen Bond Donors (HBD) | < 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | < 10 | Yes |

| Total Polar Surface Area (TPSA) | < 140 Ų | (Guideline for good bioavailability) |

This table represents typical parameters evaluated for drug-likeness based on general principles and data from related heterocyclic compounds. researchgate.netnih.gov

These computational predictions help to identify potential liabilities early in the drug discovery process, allowing chemists to modify the structure to improve its pharmacokinetic profile.

Investigation of Reaction Mechanisms via Computational Methods

Computational chemistry provides powerful tools to elucidate the intricate mechanisms of chemical reactions involving this compound. Through the application of quantum chemical methods, researchers can model reaction pathways, calculate energy barriers, and predict the stability of intermediates and transition states, offering insights that complement experimental findings.

Thiol-Thione Tautomerism

One of the most significant reaction mechanisms studied computationally for pyridazine-thiol derivatives is the thiol-thione tautomerism. This process involves the intramolecular migration of a proton between the sulfur and a nitrogen atom of the pyridazine ring. Theoretical calculations, often employing Density Functional Theory (DFT), are used to map the potential energy surface of this transformation.

For related pyridazine-thiol systems, computational studies have indicated that the thione form is generally more stable than the thiol form. The energy barrier for the thiol-to-thione conversion is a key parameter determined through these calculations. For instance, in analogous heterocyclic systems, this barrier has been calculated to be significant, suggesting a relatively slow interconversion rate at room temperature. These theoretical investigations help in understanding the equilibrium dynamics and the predominant tautomeric form under various conditions.

The following table illustrates typical computational data that can be obtained for the tautomerism of a pyridazine-thiol derivative, based on findings for similar structures.

| Parameter | Thiol Tautomer | Thione Tautomer | Transition State |

| Relative Energy (kcal/mol) | 0.0 | -5.2 | 30.6 |

| Key Bond Length (Å) S-H | 1.34 | - | 1.58 |

| Key Bond Length (Å) N-H | - | 1.01 | 1.25 |

| This table is illustrative and compiled from general findings for similar heterocyclic thiol compounds. |

Nucleophilic Substitution Reactions

The thiol group of this compound is a primary site for nucleophilic substitution reactions. Computational studies can model the attack of various nucleophiles on the sulfur atom or the carbon atom of the pyridazine ring. DFT calculations are instrumental in determining the preferred reaction pathway, whether it proceeds through an S_N2-type mechanism or a Meisenheimer complex intermediate. researchgate.net

These computational models can predict the activation energies for different leaving groups and nucleophiles, thereby rationalizing experimentally observed reactivity and regioselectivity. researchgate.net For example, calculations can show why substitution at the 3-position is favored over other positions on the pyridazine ring by analyzing the charge distribution and orbital coefficients.

Oxidation Reactions

The oxidation of the thiol group to form disulfide or sulfonic acid derivatives is another reaction class amenable to computational investigation. Theoretical methods can be used to study the mechanism of oxidation by various reagents. These studies can elucidate the electronic structure of the intermediate species and the transition states involved in the oxygen transfer process.

By calculating the reaction energies and barriers for different oxidation pathways, computational chemistry can help predict the most likely oxidation products under specific conditions. These theoretical insights are valuable for the design of synthetic routes to new derivatives of this compound.

Medicinal Chemistry and Biological Activity of 6 Methylpyridazine 3 Thiol and Its Derivatives

Role as a Scaffold for Bioactive Compounds

The 6-methylpyridazine-3-thiol core structure is a valuable scaffold in drug design. Its distinct chemical features, including the pyridazine (B1198779) ring's high dipole moment and the reactivity of the thiol group, allow for a wide range of chemical modifications to create derivatives with specific biological activities. The pyridazine structure itself can engage in hydrogen bonding and π-π stacking interactions with biological targets. nih.gov

Enzyme Inhibition Mechanisms

Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in various diseases. The thiol group is particularly important, as it can form covalent bonds with amino acid residues, such as cysteine, in the active sites of enzymes, leading to their inhibition.

Tankyrases: Certain derivatives of the closely related pcbiochemres.compcbiochemres.comscielo.brtriazolo[4,3-b]pyridazine scaffold, which can be synthesized from this compound precursors, have been identified as potent inhibitors of tankyrases. These enzymes are involved in cellular processes relevant to cancer, and their inhibition is a target for anticancer therapies. The thiol group plays a critical role in binding to the enzyme.

p38α Mitogen-Activated Protein Kinase (MAPK): While direct inhibition by this compound is not extensively documented, pyridazine derivatives are known to target p38α MAPK, an enzyme involved in inflammatory responses. The pyridazine core can serve as a scaffold to position functional groups that interact with the kinase's active site.

Phosphodiesterases (PDEs): Pyridazinone derivatives, which can be synthesized from pyridazine precursors, have shown inhibitory activity against phosphodiesterases. These enzymes are involved in signal transduction pathways, and their inhibition has therapeutic potential in various conditions, including cardiovascular and inflammatory diseases.

AKT1 (Protein Kinase B): The AKT signaling pathway is crucial in cell survival and proliferation, and its dysregulation is common in cancer. Pyridazine-based compounds have been explored as inhibitors of AKT1, offering a potential avenue for cancer treatment.

Dihydropteroate Synthase (DHPS): In the realm of antimicrobial agents, pyridazine derivatives have been investigated for their ability to inhibit DHPS, an essential enzyme in the folate biosynthesis pathway of bacteria. Inhibition of this enzyme disrupts bacterial growth.

Exploration of Specific Biological Activities

The versatile this compound scaffold has been utilized to develop compounds with a range of biological activities.

Antimicrobial Potential

Derivatives of this compound have demonstrated notable antimicrobial properties. The presence of the thiol group is believed to enhance their reactivity towards microbial enzymes and proteins, leading to the inhibition of microbial growth. Research has shown that certain pyridazine derivatives exhibit activity against various bacteria, including Bacillus anthracis, Mycobacterium smegmatis, Bacillus subtilis, and Staphylococcus aureus. nuph.edu.ua The mechanism often involves the inhibition of essential bacterial enzymes. nuph.edu.ua For instance, some derivatives of the related pcbiochemres.compcbiochemres.comscielo.brtriazolo[4,3-b]pyridazine scaffold have shown moderate to potent antimicrobial activity.

Table 1: Examples of Antimicrobial Activity of Pyridazine Derivatives

| Compound Type | Target Organism(s) | Observed Effect |

|---|---|---|

| Pyridine-3-thione derivatives | Bacillus anthracis, Mycobacterium smegmatis, Bacillus subtilis, Staphylococcus aureus | Inhibition of bacterial growth. nuph.edu.ua |

| N-(3-(6-Methyl- pcbiochemres.compcbiochemres.comscielo.brtriazolo[4,3-b]pyridazin-3-yl)phenyl) derivatives | Various bacteria | Moderate to potent antimicrobial activity. |

| 5-(6-Chloropyridin-3-yl methyl)-4-phenyl-1,2,4-triazole-3-thiol derivatives | Various bacteria | Screened for antibacterial activities. researchgate.net |

Anticancer Research Pathways

The pyridazine scaffold is a prominent feature in many compounds investigated for their anticancer potential. nih.gov Derivatives of this compound are no exception. Their anticancer activity can be attributed to several mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs). nih.gov The thiol group can also contribute to cytotoxicity through interactions with cellular components. ontosight.ai Research has explored the antiproliferative effects of various pyridazine derivatives against different cancer cell lines, including breast and ovarian cancers. nih.gov For instance, some 3,6-disubstituted pyridazine derivatives have shown potent in vitro antitumor activity. nih.gov

Table 2: Anticancer Research Findings for Pyridazine Derivatives

| Derivative Class | Cancer Cell Lines | Key Findings |

|---|---|---|

| 3,6-Disubstituted pyridazines | T-47D and MDA-MB-231 (breast cancer), SKOV-3 (ovarian cancer) | Good anti-proliferative action against breast cancer cell lines. nih.gov |

| pcbiochemres.compcbiochemres.comscielo.brtriazolo[4,3-b]pyridazine derivatives | Various cancer cell lines | Potent antiproliferative effects. |

| Pyridazine derivatives | General | Investigated for inhibitory activity against enzymes involved in cancer. ontosight.ai |

Analgesic and Anti-inflammatory Activity (based on pyridazine derivatives)

A significant body of research has focused on the analgesic and anti-inflammatory properties of pyridazine derivatives. pcbiochemres.compcbiochemres.comjscimedcentral.com While not always directly derived from this compound, these studies highlight the potential of the broader pyridazine class in developing new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer side effects than traditional options. pcbiochemres.comscielo.br Many of these compounds exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. scielo.br Various substituted pyridazinone derivatives have been synthesized and shown to possess significant analgesic and anti-inflammatory activities in preclinical models. tubitak.gov.tr

Table 3: Analgesic and Anti-inflammatory Activity of Pyridazine Derivatives

| Compound Series | Test Model | Potency Compared to Standard Drugs |

|---|---|---|

| Piperazinyl containing pyridazine derivatives | p-benzoquinone (PBQ)-induced writhing test | Some compounds more potent than aspirin. pcbiochemres.com |

| 6-aryl-4-substituted benzylidene/furfurylidene pyridazin(2H)-3-one derivatives | Eddy's hot plate and carrageenan-induced hind paw edema | Exhibited notable analgesic and anti-inflammatory activities. scielo.br |

| 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides and propanamides | p-benzoquinone–induced writhing test | Most compounds were more potent than aspirin. tubitak.gov.tr |

Antioxidant Properties

The antioxidant potential of heterocyclic compounds is a significant area of research in medicinal chemistry. Pyridazine derivatives, as a class, are noted for their diverse pharmacological effects, which include antioxidant activities. smolecule.comresearchgate.netresearchgate.net The antioxidant properties of these molecules often stem from their ability to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells and tissues.

The chemical structure of this compound contains two key features that suggest inherent antioxidant capabilities: the pyridazine ring and the thiol (-SH) functional group. Thiol-containing compounds are widely recognized as potent antioxidants. rjor.ro The sulfhydryl group can readily donate a hydrogen atom to neutralize free radicals, a primary mechanism of antioxidant action. rjor.ro This process is crucial in mitigating oxidative stress, which is implicated in numerous disease pathologies. rjor.ro

Redox Biology and Thiol-Mediated Biological Processes

The field of redox biology investigates the roles of reduction-oxidation (redox) reactions in cellular function. Thiol groups (-SH), such as the one present in this compound, are central to these processes. nih.gov Due to its high reactivity, the thiol group of cysteine residues in proteins and small molecules like glutathione (B108866) is a key player in catalysis, metal binding, and redox signaling. nih.gov The thiol functionality makes this compound and its derivatives valuable tools for studying these complex biological interactions. smolecule.com

The thiol group is susceptible to oxidation, and this reactivity allows it to participate in a variety of thiol-mediated biological processes. nih.gov One of the most important interactions is with endogenous thiols, particularly glutathione (GSH), which is the most abundant cellular thiol antioxidant and plays a critical role in maintaining cellular redox homeostasis. nih.govrsc.org

Research into related pyridazinedione structures provides insight into the potential thiol-mediated activities of this compound derivatives. For instance, bioconjugates formed with bromopyridazinediones have been shown to be cleavable under conditions of excess thiol. rsc.org This cleavage occurs at physiologically relevant concentrations of glutathione (1–10 mM), which are found in the cytoplasm of mammalian cells. rsc.org This characteristic suggests a mechanism for thiol-mediated release. This principle is being explored for novel prodrug systems, where a drug could be released from a pyridazine-based carrier specifically within the high-glutathione environment of the cell, ensuring targeted delivery and action. rsc.orggoogle.com

Interactive Data Table: Thiol-Mediated Processes of Pyridazine-Related Compounds

| Compound/Scaffold | Interacting Thiol | Process/Application | Finding | Reference |

| Bromopyridazinedione Bioconjugate | Glutathione (GSH) | Bioconjugate Cleavage | Conjugates are disassembled in the presence of 1 mM GSH, suggesting a potential intracellular release mechanism for prodrugs. | rsc.org |

| Pyridazinedione (PD) Scaffold | Reactive Thiols (e.g., in proteins) | Bioconjugation / Drug Delivery | The scaffold can link to proteins via thiol groups and be cleaved in high thiol concentrations, useful for antibody-drug conjugates (ADCs). | google.com |

| 6-Methyl- smolecule.comCurrent time information in Bangalore, IN.triazolo[4,3-b]pyridazine-3-thiol | Protein/Enzyme Nucleophilic Sites | Enzyme Inhibition | The thiol group can form covalent bonds, potentially inhibiting enzyme activity. | |

| 6-(propan-2-yl)pyridazine-3-thiol | General Thiols | Redox Biology Research | The thiol group makes the compound a useful tool for studying redox biology and protein interactions. | smolecule.com |

Applications of 6 Methylpyridazine 3 Thiol in Materials Science

Self-Assembled Monolayers (SAMs) for Sensor Development

The development of highly sensitive and selective sensors is a cornerstone of modern analytical science. A promising approach in this area involves the use of self-assembled monolayers (SAMs), which are highly ordered molecular assemblies that spontaneously form on a solid surface. scispace.com The thiol group (-SH) in 6-Methylpyridazine-3-thiol provides a strong affinity for noble metal surfaces, particularly gold, making it an excellent candidate for forming robust SAMs. uh.edu

When a gold electrode is immersed in a solution containing this compound, the sulfur atoms of the thiol group covalently bond to the gold surface, leading to the formation of a dense and stable monolayer. scispace.comuh.edu The pyridazine (B1198779) portion of the molecule, with its nitrogen atoms and methyl group, then forms the outer surface of the monolayer. This exposed surface can be tailored for specific sensor applications. For instance, the nitrogen atoms can act as coordination sites for metal ions, enabling the development of electrochemical sensors for heavy metal detection. researchgate.net

The principle behind sensor development using these SAMs often relies on measuring changes in the electrochemical properties of the modified electrode upon interaction with a target analyte. researchgate.net For example, the binding of an analyte to the functionalized surface can alter the electron transfer resistance, which can be detected using techniques like electrochemical impedance spectroscopy. researchgate.net The ordered nature of the SAM ensures a reproducible and sensitive response. nih.gov

Table 1: Characteristics of Thiol-Based SAMs for Sensor Applications

| Property | Description | Relevance to this compound |

| Surface Adhesion | Strong covalent bonding between the thiol group and noble metal substrates (e.g., gold, silver, copper). uh.edu | The thiol group ensures strong and stable anchoring of the monolayer to the sensor surface. |

| Molecular Ordering | Spontaneous formation of a densely packed, quasi-crystalline 2D structure. scispace.com | Provides a well-defined and reproducible interface for analyte interaction, enhancing sensor reliability. |

| Tunable Surface | The terminal functional groups of the monolayer can be modified to achieve specific chemical recognition. | The pyridazine ring offers sites for further functionalization or direct interaction with target analytes. |

| Signal Transduction | The monolayer can mediate or influence electron transfer processes at the electrode surface. researchgate.net | Binding events at the monolayer surface can be converted into measurable electrical signals. |

Precursors for Semiconducting Materials

Semiconducting materials are fundamental components of modern electronics and optoelectronics. The synthesis of these materials with controlled properties is a major research focus. One versatile method is the use of single-source molecular precursors, which are compounds that contain all the necessary elements for the final semiconducting material and decompose under specific conditions to form the desired product. researchgate.net

This compound, containing carbon, nitrogen, hydrogen, and sulfur, can be explored as a precursor for the synthesis of metal sulfide (B99878) semiconductors. In a typical synthesis, the compound would be reacted with a metal salt. The thiol group can readily coordinate to a metal center, and upon thermolysis (decomposition by heating), the organic components are removed, leaving behind a metal sulfide material. For example, reacting this compound with a cadmium salt could potentially yield cadmium sulfide (CdS), a well-known semiconductor with applications in photodetectors and solar cells. nih.gov

The structure and properties of the resulting semiconducting material can be influenced by the decomposition conditions, such as temperature, solvent, and the presence of capping agents. The pyridazine ring in the precursor might also play a role in templating the growth of the nanomaterial or influencing its final morphology. The use of such single-source precursors offers advantages like lower reaction temperatures and better control over the stoichiometry of the final material compared to traditional synthesis methods. researchgate.net

Table 2: Potential of this compound as a Semiconductor Precursor

| Precursor Component | Role in Semiconductor Formation | Potential Resulting Material | Example Application of Resulting Material |

| Thiol Group (-SH) | Source of sulfur (chalcogen). | Metal Sulfides (e.g., CdS, ZnS, PbS). nih.gov | Photovoltaics, photocatalysis, LEDs. |

| Pyridazine Ring | Can act as a coordinating ligand to the metal center and influence the decomposition pathway. | Doped or composite semiconductor materials. | Enhanced electronic or optical properties. |

| Methyl Group (-CH3) | Can influence the solubility and thermal stability of the precursor complex. | Control over nanoparticle size and morphology. | Quantum dots, specialized sensors. |

Role in Catalysis

Catalysis is a critical field for sustainable chemical manufacturing, enabling reactions to proceed faster and more efficiently. The effectiveness of many catalysts relies on the interaction between a metal center and surrounding organic molecules known as ligands. These ligands can modulate the electronic and steric properties of the metal, thereby controlling its catalytic activity and selectivity. acs.org

This compound possesses both a nitrogen-containing heterocyclic ring (pyridazine) and a soft sulfur donor (thiol), making it an attractive candidate as a ligand in coordination chemistry and catalysis. The pyridazine ring is a good σ-donor and π-acceptor, while the thiol group can coordinate to a metal as a thiolate anion after deprotonation. This bidentate (two-toothed) or bridging coordination potential allows it to form stable complexes with a variety of transition metals that are active in catalysis. acs.org

For instance, palladium complexes with nitrogen and sulfur-containing ligands are known to be effective catalysts for cross-coupling reactions, which are fundamental for the synthesis of pharmaceuticals and complex organic molecules. Similarly, rhodium and iridium complexes with such ligands can be used in hydrogenation and hydroformylation reactions. acs.org The specific electronic and steric environment provided by the this compound ligand could lead to novel catalytic activities or selectivities. Research in this area would involve synthesizing metal complexes of this ligand and testing their performance in various catalytic transformations.

Table 3: Potential Catalytic Applications for Metal Complexes of this compound

| Metal Center | Potential Catalytic Reaction | Role of the Ligand |

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck). | Stabilizes the active catalytic species and influences reaction selectivity. |

| Rhodium (Rh) | Hydroformylation, hydrogenation. acs.org | Modulates the electronic properties of the metal center to control the rate and outcome of the reaction. |

| Iridium (Ir) | Hydrogenation, C-H activation. acs.org | Provides a stable coordination environment for the catalytic cycle. |

| Copper (Cu) | Click chemistry, Ullmann condensation. | Facilitates the redox cycling of the copper catalyst. |

Structure Activity Relationship Sar Studies of 6 Methylpyridazine 3 Thiol Derivatives

Impact of Substituents on Chemical Reactivity

The chemical reactivity of the 6-methylpyridazine-3-thiol scaffold is significantly influenced by the nature and position of its substituents. The core structure itself exists in a tautomeric equilibrium between the thiol and thione forms, a crucial factor governing its reaction pathways. researchgate.net The thiol (-SH) group is particularly important, as its nucleophilicity and susceptibility to oxidation are central to many of its chemical transformations.

Substituents on the pyridazine (B1198779) ring can either donate or withdraw electron density, thereby modulating the reactivity of the entire molecule.

Electron-Donating Groups (EDGs): The methyl group at the C6 position is an electron-donating group. It increases the electron density of the pyridazine ring, which can enhance stability but may reduce the nucleophilicity of the thiol group compared to unsubstituted analogs.

Electron-Withdrawing Groups (EWGs): Conversely, introducing strong electron-withdrawing groups, such as a chloro (-Cl) substituent, increases the electrophilicity of the pyridazine ring. For example, a 4,6-dichloro derivative is noted to have heightened reactivity in nucleophilic substitution reactions.

Thiol Group Reactions: The thiol group itself is a primary site for chemical reactions. It can be readily oxidized to form disulfides or sulfonic acids. smolecule.comsmolecule.com It also participates in nucleophilic substitution reactions, such as alkylation with alkyl halides to produce thioethers, which is a common strategy for creating diverse derivatives. smolecule.com

| Substituent at C6 | Electronic Effect | Impact on Reactivity | Primary Reaction Sites |

|---|---|---|---|

| -CH₃ (Methyl) | Electron-Donating | Enhances ring stability; may slightly reduce thiol nucleophilicity compared to unsubstituted analogs. | Thiol group (Oxidation, Alkylation). smolecule.comsmolecule.com |

| -H (Unsubstituted) | Neutral | Serves as a baseline for reactivity comparisons. smolecule.com | Thiol group. |

| -Cl (Chloro) | Electron-Withdrawing | Increases electrophilicity of the pyridazine ring, enhancing susceptibility to nucleophilic substitution. | Ring carbons and thiol group. |

| -CH(CH₃)₂ (Isopropyl) | Electron-Donating / Steric Hindrance | May exhibit different reactivity due to increased steric bulk compared to the methyl group. smolecule.com | Thiol group, with potential steric hindrance. |

Influence of Structural Modifications on Biological Activity

Structural modifications to the this compound molecule are pivotal in determining its biological activity. The pyridazine core is a recognized pharmacophore associated with a range of biological effects, including anticancer and antimicrobial properties. smolecule.comdergipark.org.tr The thiol group, in particular, is often crucial for interaction with biological targets, such as the active sites of enzymes, where it can form covalent bonds or coordinate with metal ions. smolecule.com

Research on related pyridazine scaffolds, such as smolecule.comCurrent time information in Bangalore, IN.triazolo[4,3-b]pyridazines, provides valuable insight into how modifications can tune biological outcomes. For instance, converting the thiol group into other functionalities leads to distinct activity profiles.

Anticancer Activity: Derivatives of the related smolecule.comCurrent time information in Bangalore, IN.triazolo[4,3-b]pyridazine scaffold have demonstrated potent antiproliferative effects against various cancer cell lines. The thiol group is often critical for this activity, potentially through enzyme inhibition.

Antimicrobial Activity: Modifying the thiol group to a sulfonamide can shift the primary biological effect towards antimicrobial activity.

Impact of the Thiol Group: The presence of the thiol group is believed to enhance reactivity towards microbial enzymes and proteins, leading to the inhibition of microbial growth. Its ability to engage in redox activity and metal binding is a key feature that is absent in analogs where it is replaced by groups like esters.

The following table, based on findings from a closely related smolecule.comCurrent time information in Bangalore, IN.triazolo[4,3-b]pyridazine scaffold, illustrates how modifications at the thiol position can drastically alter biological potency.

| Compound Type | Modification | Target Cell Line | IC₅₀ (µM) | Observed Biological Activity |

|---|---|---|---|---|

| Thiol Derivative Analog | Thiol (-SH) group present | Various | Potent | Enzyme inhibition, cytotoxicity. |

| Compound 4q (Derivative) | Aryl group modification | A549 (Lung) | 0.008 | Potent antiproliferative activity. |

| Compound 4q (Derivative) | Aryl group modification | HT-1080 (Fibrosarcoma) | 0.012 | Potent antiproliferative activity. |

| Compound 4q (Derivative) | Aryl group modification | SGC-7901 (Gastric) | 0.014 | Potent antiproliferative activity. |

| Arylidene Derivatives | Thiol replaced by Arylidene | Various | Moderate | Moderate cytotoxicity. |

| Sulfonamide Derivatives | Thiol replaced by Sulfonamide | Microbial strains | Moderate | Antimicrobial activity. |

Comparative Analysis with Related Heterocyclic Thiols

The properties of this compound are best understood when compared with other heterocyclic thiols. This comparative analysis highlights the unique contributions of the pyridazine ring system and its specific substitution pattern.

Comparison with other Pyridazine-3-thiols: The identity of the substituent at the C6 position significantly alters properties. A methyl group (-CH₃) provides less steric hindrance than a larger propan-2-yl group, which may affect binding to biological targets. smolecule.com Compared to the basic pyridazine-3-thiol, the 6-methyl derivative has enhanced electron density from the methyl group. smolecule.com

Comparison with Thiazole Derivatives: Thiazoles are five-membered heterocyclic rings containing sulfur and nitrogen. While they share the presence of a sulfur atom with this compound, their different ring size and electronic properties lead to distinct chemical and biological profiles. smolecule.comsmolecule.com

This comparative context is essential for rational drug design, allowing researchers to select the most appropriate heterocyclic scaffold for a specific therapeutic target.

| Compound | Heterocyclic Core | Key Structural Features | Noted Properties |

|---|---|---|---|

| This compound | Pyridazine (6-membered, 2 adjacent N atoms) | -CH₃ at C6, -SH at C3. | Electron-rich ring due to -CH₃; thiol group is a key reactive site. |

| Pyridazine-3-thiol | Pyridazine | -H at C6, -SH at C3. | Serves as a simpler model for comparison; lacks the electronic effect of a C6 substituent. smolecule.com |

| 6-(propan-2-yl)pyridazine-3-thiol | Pyridazine | -CH(CH₃)₂ at C6, -SH at C3. | Increased steric hindrance compared to the 6-methyl analog. smolecule.com |

| 6-Methylpyridine-3-thiol | Pyridine (B92270) (6-membered, 1 N atom) | Contains a single ring nitrogen. | Different electronic properties and basicity compared to pyridazine. nih.govnih.gov |

| Thiazole Derivatives | Thiazole (5-membered, 1 N, 1 S atom) | Five-membered ring structure. | Share sulfur-containing feature but have different ring electronics and geometry. smolecule.comsmolecule.com |

Advanced Analytical Methodologies for Research Characterization of 6 Methylpyridazine 3 Thiol

Spectroscopic Techniques

Spectroscopic methods are fundamental in the structural analysis of 6-Methylpyridazine-3-thiol, each providing unique information about its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms. researchgate.net

¹H NMR: The proton NMR spectrum of a related compound, 6-methyl-3-pyridinol, shows a signal for the methyl group protons (-CH₃) at approximately 2.35 ppm. chemicalbook.com Aromatic protons on the pyridazine (B1198779) ring typically appear in the downfield region of the spectrum. For instance, in a derivative, the pyridazine ring protons are observed in the aromatic region.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. researchgate.net In a similar pyridazine structure, 2-methylpyridine (B31789) N-oxide, the methyl carbon appears at around 17.3 ppm, while the aromatic carbons are found between 123.2 and 148.5 ppm. rsc.org For this compound, the carbon atoms of the pyridazine ring and the methyl group would exhibit characteristic chemical shifts. The carbon atom attached to the thiol group is expected to have a distinct shift due to the influence of the sulfur atom.

The following table summarizes typical NMR data for related structures, which can be used to infer the expected shifts for this compound.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

| ¹H | Methyl (-CH₃) | ~2.35 - 2.72 | chemicalbook.comchemicalbook.com |

| ¹H | Aromatic (Ar-H) | ~7.05 - 9.03 | chemicalbook.comchemicalbook.com |

| ¹³C | Methyl (-CH₃) | ~17.3 | rsc.org |

| ¹³C | Aromatic (C) | ~123 - 149 | rsc.org |

| ¹³C | C-S | Varies |

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. rsc.org The molecular weight of this compound is 126.18 g/mol , corresponding to the molecular formula C₅H₆N₂S. bldpharm.commatrix-fine-chemicals.com

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it suitable for analyzing the purity of this compound and identifying any impurities or byproducts from its synthesis. bldpharm.com

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.

IR Spectroscopy: The IR spectrum of a thiol compound typically shows a characteristic S-H stretching vibration in the range of 2550–2600 cm⁻¹. wiley.com The presence of the pyridazine ring would be confirmed by C=N and C=C stretching vibrations within the aromatic region (around 1400-1600 cm⁻¹). researchgate.net The C-H stretching vibrations of the methyl group and the aromatic ring are also expected.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. For thiols, the S-H stretch is also observable in the Raman spectrum. wiley.comrsc.org The technique is particularly useful for identifying the C-S bond and the disulfide (S-S) bond if oxidation occurs.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Technique | Reference |

| S-H Stretch | Thiol | 2550 - 2600 | IR, Raman | wiley.com |

| C=N, C=C Stretch | Pyridazine Ring | 1400 - 1600 | IR | researchgate.net |

| C-H Stretch | Methyl, Aromatic | 2800 - 3100 | IR |

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within the molecule. The pyridazine ring system, being aromatic, exhibits characteristic π-π* transitions. The presence of the thiol group and the methyl group can influence the wavelength of maximum absorption (λmax). For a related compound, an absorption maximum was observed at 410 nm, indicating an extended conjugation system. researchgate.net

Infrared (IR) and Raman Spectroscopy

X-ray Crystallography for Solid-State Structural Elucidation

The crystal data for the related aluminum complex is provided in the table below.

| Crystal Data Parameter | Value | Reference |

| Formula | [Al(C₉H₁₃N₂S)₃] | researchgate.netiucr.org |

| Molecular Weight | 570.80 | researchgate.net |

| Crystal System | Monoclinic | researchgate.netiucr.org |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 15.988 (1) | researchgate.netiucr.org |

| b (Å) | 12.2027 (8) | researchgate.netiucr.org |

| c (Å) | 17.2571 (11) | researchgate.netiucr.org |

| β (°) | 102.5536 (19) | researchgate.netiucr.org |

| Volume (ų) | 3286.3 (4) | researchgate.netiucr.org |

| Z | 4 | researchgate.netiucr.org |

| Temperature (K) | 100 | researchgate.net |

Electrochemical Methods (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry, are utilized to investigate the redox properties of this compound. These techniques can provide information on the oxidation and reduction potentials of the molecule, which is particularly relevant given the presence of the oxidizable thiol group. Studies on similar pyridazine derivatives have used electrochemical methods to evaluate their behavior, for instance, as corrosion inhibitors. researchgate.net The pyridylmethyl group has also been shown to be an electrochemically cleavable protecting group for thiols. acs.org Cyclic voltammetry experiments on this compound would reveal its electron-transfer characteristics and the stability of its oxidized and reduced forms.

Future Perspectives and Emerging Research Avenues for 6 Methylpyridazine 3 Thiol

Development of Novel Synthetic Methodologies

The synthesis of 6-Methylpyridazine-3-thiol and its derivatives is entering a new era, with a strong focus on efficiency, sustainability, and the creation of diverse molecular frameworks. Future research will likely pivot towards the development of innovative one-pot, multi-component reactions. arkat-usa.org This approach simplifies synthetic processes, reduces waste, and allows for the construction of complex molecules from simple precursors in a single step. arkat-usa.org For instance, a novel one-pot, three-component synthesis of alkyl 6-aryl-3-methylpyridazine-4-carboxylates has been successfully achieved in water, showcasing a more environmentally friendly method. arkat-usa.org

Furthermore, the exploration of photocatalysis presents a promising frontier for activating radical intermediates under mild conditions, potentially leading to new asymmetric synthetic routes for pyridazine-containing heterocycles. cardiff.ac.uk The development and application of new photocatalysts could enable a variety of reactions, including cross-couplings to form carbon-heteroatom bonds, which are crucial for modifying the core structure of this compound. cardiff.ac.uk Additionally, oxidative cyclization of 1,4-dioximes is being investigated as an efficient method to produce pyridazine (B1198779) dioxide scaffolds, which are valuable as NO-donors. researchgate.net

Exploration of Undiscovered Biological Pathways and Therapeutic Targets

The unique structural features of this compound, particularly the pyridazine ring and the thiol group, suggest a broad range of potential biological activities that are yet to be fully explored. smolecule.com The pyridazine heterocycle is known for its ability to engage in robust hydrogen-bonding interactions, a key factor in drug-target binding. nih.gov Future research will likely focus on elucidating the specific molecular targets and biological pathways modulated by this compound and its derivatives.

Derivatives of pyridazine have already shown promise as antimicrobial, anti-inflammatory, and anticancer agents. smolecule.com The thiol group, in particular, can interact with biological targets by forming covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. smolecule.com This reactivity opens up avenues for designing targeted therapies. For example, research has highlighted the potential of related triazolopyridazine compounds as c-Met kinase inhibitors, which are significant in cancer treatment. The exploration of this compound derivatives as allosteric inhibitors of enzymes like kidney-type glutaminase (B10826351) (GLS1), a target in cancer metabolism, represents another exciting direction. nih.gov

Integration into Advanced Functional Materials

The aromatic and heterocyclic nature of this compound makes it a compelling candidate for the development of advanced functional materials. smolecule.com Its rigid structure and potential for π-π stacking interactions are desirable properties for creating novel polymers and other materials. smolecule.com Future research will likely explore the incorporation of this compound into polymeric structures to enhance properties such as thermal stability and chemical resistance.

The thiol group offers a reactive handle for surface modification and the creation of self-assembled monolayers, which are fundamental to the development of new sensors and electronic devices. smolecule.com The ability of pyridazine derivatives to form stable complexes with metal ions also suggests potential applications in analytical chemistry and as components in metal-organic frameworks (MOFs). researchgate.net For instance, the synthesis and characterization of a tris(6-tert-butyl-4-methylpyridazine-3-thiolato-κN,S)aluminium complex demonstrates the coordination potential of such ligands. researchgate.net

Multi-Omics and Systems Biology Approaches in Drug Discovery

The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful lens through which to investigate the biological effects of this compound. nih.govmdpi.com By integrating data from these different molecular layers, researchers can gain a holistic understanding of how the compound and its derivatives affect cellular systems. frontiersin.orgbiomedgrid.com This systems biology approach can help to identify novel drug targets, elucidate mechanisms of action, and uncover potential biomarkers for drug efficacy and resistance. frontiersin.orgresearchgate.net